2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds involves a series of reactions, including a stepwise liquid-phase/vapor-phase synthesis .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Photochromic Properties and Applications
Nitrobenzylpyridines, which share structural similarities with the compound , exhibit photochromic activity. This property is significant for photon-based electronics due to their stable photochromic activity in solid states and minimal structural changes during photoreactions. These compounds serve as models for studying photoreactions of nitro-based caged compounds, potentially applicable in photonics and electronics (Naumov, 2006).
Corrosion Inhibition
Quinoline derivatives, which are structurally related to the target compound through their pyridine moiety, are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, offering potential applications in protecting metals against corrosion. This underscores the broader applicability of nitrogenous heterocyclic compounds in material science and engineering (Verma et al., 2020).
Nitrification and Environmental Impact
The role of nitrifier denitrification in nitrous oxide production, a process relevant to compounds containing nitro groups, highlights the environmental impact of nitrogenous compounds. Understanding this process is crucial for addressing fertilizer nitrogen losses in agricultural soils and developing strategies for reducing greenhouse gas emissions (Wrage et al., 2001).
Analytical Chemistry Applications
The influence of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes demonstrates the importance of acetonitrile in analytical methodologies. This relevance extends to understanding interactions between solvents and compounds like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile in chromatographic separations, affecting the ionization and retention of analytes (Subirats et al., 2007).
Properties
IUPAC Name |
2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLCLALPGFWTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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